ethyl 5-tert-butyl-1H-imidazole-4-carboxylate

Overview

Description

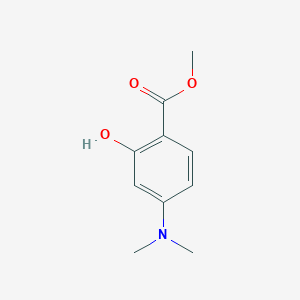

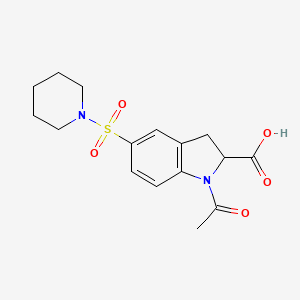

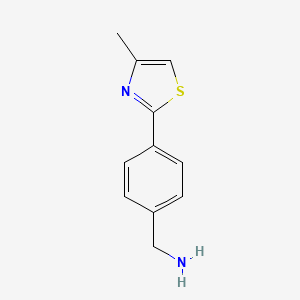

Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is a chemical compound with the molecular formula C10H16N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole derivatives, including ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, has been a subject of interest in recent years . The synthesis often involves nucleophilic substitution of the 1-NH of ethyl 5-methyl-1H-imidazole-4-carboxylate by (bromomethyl)benzene in DMF at room temperature under basic conditions .Molecular Structure Analysis

The molecular structure of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate consists of an imidazole ring substituted with a tert-butyl group at the 5-position and an ethyl ester at the 4-position . The exact mass of the molecule is 196.121177757 g/mol .Chemical Reactions Analysis

Imidazole derivatives, including ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, are key components to functional molecules that are used in a variety of everyday applications . They are involved in a wide range of chemical reactions, with an emphasis placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis

Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate has a molecular weight of 196.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 and a topological polar surface area of 55 Ų .Scientific Research Applications

Pharmaceutical Research

Imidazole derivatives, including compounds like ethyl 5-tert-butyl-1H-imidazole-4-carboxylate , are often explored for their potential pharmaceutical applications. They can act as intermediates in the synthesis of various drugs, particularly those used in chiral separation of amino acids and anionic pharmaceuticals by capillary electrophoresis .

Ligand Synthesis

These compounds can serve as ligands in coordination chemistry. They may form complexes with metals that are useful in catalysis or materials science .

Precursors to Natural Products

Compounds with similar structures have been used as precursors to biologically active natural products, such as Indiacen A and Indiacen B, which have potential therapeutic effects .

Cancer Treatment Research

Indole derivatives, which share a similar core structure with imidazoles, have been studied for their anti-cancer properties. This suggests that ethyl 5-tert-butyl-1H-imidazole-4-carboxylate could also be investigated for such applications .

Antimicrobial Research

Similarly, indole derivatives are known for their antimicrobial properties, indicating that imidazole derivatives could be researched for use against various microbes .

Treatment of Disorders

The broad range of biological activities exhibited by indole and imidazole derivatives implies that they could be significant in developing treatments for different types of disorders in the human body .

Synthesis of Functional Molecules

Imidazoles are key components in functional molecules used in everyday applications, suggesting that ethyl 5-tert-butyl-1H-imidazole-4-carboxylate could be valuable in creating new materials or chemicals with specific desired properties .

Advances in Regiocontrolled Synthesis

Recent advances in the synthesis of substituted imidazoles highlight the importance of compounds like ethyl 5-tert-butyl-1H-imidazole-4-carboxylate in achieving regiocontrolled synthesis, which is crucial for creating compounds with precise structural and functional attributes .

Future Directions

While specific future directions for ethyl 5-tert-butyl-1H-imidazole-4-carboxylate are not mentioned in the retrieved papers, the field of imidazole derivatives is a vibrant area of research. The synthesis, functionalization, and physicochemical properties of imidazole derivatives are being actively explored, with a focus on their potential applications in medicinal chemistry .

properties

IUPAC Name |

ethyl 5-tert-butyl-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-5-14-9(13)7-8(10(2,3)4)12-6-11-7/h6H,5H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLWFCKNFSOIEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=N1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-tert-butyl-1H-imidazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-([[(4-Chlorophenyl)amino]carbonyl]amino)propanoic acid](/img/structure/B1321117.png)

![({[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid](/img/structure/B1321148.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1321163.png)

![2-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1321166.png)

![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)